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molecular formula C10H12N2O6S B8649901 Methyl 3-[(methanesulfonyl)(methyl)amino]-5-nitrobenzoate CAS No. 695216-01-4

Methyl 3-[(methanesulfonyl)(methyl)amino]-5-nitrobenzoate

Cat. No. B8649901
M. Wt: 288.28 g/mol
InChI Key: LSSFLDNTSJWFFU-UHFFFAOYSA-N
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Patent
US07816387B2

Procedure details

A mixture of methyl 3-[methyl(methylsulfonyl)amino]-5-nitrobenzoate obtained in Reference Example 95.76 g (20 mmol), 10% Pd/C (50% wet) (1.50 g), methanol (80 mL) and ethyl acetate (80 mL) was stirred at room temperature under hydrogen atmosphere for 1.5 hours. The reaction solution was filtered on Celite and the solvent was evaporated to give 5.11 g (19.8 mmol) of the title compound (yield: 99%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([S:16]([CH3:19])(=[O:18])=[O:17])[C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([N+:13]([O-])=O)[CH:12]=1)[C:6]([O:8][CH3:9])=[O:7].CO>[Pd].C(OCC)(=O)C>[NH2:13][C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([N:2]([CH3:1])[S:16]([CH3:19])(=[O:18])=[O:17])[CH:12]=1)[C:6]([O:8][CH3:9])=[O:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-])S(=O)(=O)C
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature under hydrogen atmosphere for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered on Celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
NC=1C=C(C(=O)OC)C=C(C1)N(S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 19.8 mmol
AMOUNT: MASS 5.11 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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